molecular formula C11H13N3 B1413437 (1R)-1-azido-7-methyl-1,2,3,4-tetrahydronaphthalene CAS No. 1807940-81-3

(1R)-1-azido-7-methyl-1,2,3,4-tetrahydronaphthalene

Cat. No. B1413437
CAS RN: 1807940-81-3
M. Wt: 187.24 g/mol
InChI Key: WQSJULZJSLFSKN-LLVKDONJSA-N
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Description

(1R)-1-azido-7-methyl-1,2,3,4-tetrahydronaphthalene, also known as (1R)-7-azido-1-methyl-1,2,3,4-tetrahydronaphthalene, is a compound belonging to the class of tetrahydronaphthalenes. It is a colorless, odorless, and water-soluble solid with a molecular weight of 154.17 g/mol. This compound has been studied in recent years for its potential applications in medicinal chemistry and biochemistry. This article will discuss the synthesis method of (1R)-1-azido-7-methyl-1,2,3,4-tetrahydronaphthalene, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, as well as potential future directions.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been involved in research for the total synthesis of complex molecules like elisabethin A. Kaiser et al. (2023) presented the molecular structures of related tetrahydronaphthalene compounds, highlighting the stereocenters and conformations that are significant in synthetic chemistry applications (Kaiser, Weil, Gärtner, & Enev, 2023).

Chemical Properties and Reactions

  • Research by Massy-Westropp et al. (1993) revealed the crystal structure of a related tetrahydronaphthalene compound, providing insights into its conformations which are essential for understanding chemical reactions and interactions (Massy-Westropp, Tiekink, & Tippett, 1993).
  • Podestá et al. (1989) studied the free radical hydrostannation of similar compounds, which gives an understanding of the reactivity and potential applications in organic synthesis (Podestá, Ayala, Chopa, & Giagante, 1989).

Pharmaceutical Research

Enzymatic Reactions and Biological Activity

Advanced Materials and Catalysis

  • Imamura et al. (1976) researched the oxidation of tetrahydronaphthalene in the presence of copper(II) acetate, contributing to the understanding of catalytic processes in organic synthesis (Imamura, Teramoto, Sumi, Aomi, Teranishi, & Takegami, 1976).
  • Silly et al. (2017) examined the self-assembly of tetrahydronaphthalene molecules, offering insights into the design and development of nanomaterials and molecular architectures (Silly, Ausset, & Sun, 2017).

properties

IUPAC Name

(1R)-1-azido-7-methyl-1,2,3,4-tetrahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-8-5-6-9-3-2-4-11(13-14-12)10(9)7-8/h5-7,11H,2-4H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSJULZJSLFSKN-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCCC2N=[N+]=[N-])C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(CCC[C@H]2N=[N+]=[N-])C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R)-1-azido-7-methyl-1,2,3,4-tetrahydronaphthalene
Reactant of Route 2
(1R)-1-azido-7-methyl-1,2,3,4-tetrahydronaphthalene
Reactant of Route 3
(1R)-1-azido-7-methyl-1,2,3,4-tetrahydronaphthalene
Reactant of Route 4
(1R)-1-azido-7-methyl-1,2,3,4-tetrahydronaphthalene
Reactant of Route 5
(1R)-1-azido-7-methyl-1,2,3,4-tetrahydronaphthalene
Reactant of Route 6
(1R)-1-azido-7-methyl-1,2,3,4-tetrahydronaphthalene

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